3-(1-Methyl-1H-imidazol-4-yl)acrylic acid
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Overview
Description
3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is an organic compound featuring an imidazole ring substituted with a methyl group at the 1-position and an acrylic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid typically involves the reaction of 1-methylimidazole with acrylic acid under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring.
Substitution: The acrylic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the acrylic acid moiety .
Scientific Research Applications
3-(1-Methyl-1H-imidazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The acrylic acid moiety can also interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the acrylic acid moiety, making it less versatile in certain chemical reactions.
Imidazole-4-acrylic acid: Does not have the methyl group, which can influence its reactivity and biological activity.
Uniqueness: 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid is unique due to the presence of both the methyl group and the acrylic acid moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-3-(1-methylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-6(8-5-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ |
InChI Key |
WBKTZOKHVUJKIP-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C=C(N=C1)/C=C/C(=O)O |
Canonical SMILES |
CN1C=C(N=C1)C=CC(=O)O |
Origin of Product |
United States |
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